Product packaging for Fmoc-2,4-difluoro-L-homophenylalanine(Cat. No.:)

Fmoc-2,4-difluoro-L-homophenylalanine

Cat. No.: B8095691
M. Wt: 437.4 g/mol
InChI Key: WHMGZFGSXUFZQY-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acids in Peptide and Protein Science

Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are those not among the 20 standard protein-building blocks. nih.gov Their incorporation into peptides and proteins is a powerful strategy in protein engineering and drug discovery, allowing for the creation of molecules with enhanced or novel functionalities. nih.govfrontiersin.orgnih.gov By moving beyond the confines of the natural amino acid repertoire, scientists can introduce unique chemical and physical properties into polypeptide chains. nih.govnih.gov

The integration of UAAs can profoundly alter the structure, function, and stability of proteins and peptides. For instance, introducing UAAs with hydrophobic side chains can modify the hydrophobicity of an enzyme's active site, potentially improving its catalytic efficiency or substrate selectivity. They are instrumental in a wide range of applications, including the development of therapeutic peptidomimetics with improved stability and bioavailability, the construction of diverse combinatorial libraries for screening, and the creation of molecular probes to investigate biological systems. cpcscientific.comsigmaaldrich.com Methods like genetic code expansion, solid-phase peptide synthesis (SPPS), and protein semi-synthesis have made the site-specific or residue-specific incorporation of over 200 different UAAs possible. frontiersin.org This expansion of the genetic and synthetic toolbox provides unprecedented opportunities to design and evolve proteins with tailored characteristics. frontiersin.orgacs.org

Strategic Integration of Fluorine Atoms into Amino Acid Scaffolds: Modulatory Effects

The introduction of fluorine into amino acid structures is a particularly impactful strategy in medicinal chemistry and protein science. nih.gov Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen. nih.gov Its small atomic radius, second only to hydrogen, means it can often be incorporated with minimal steric disruption. nih.gov However, the strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and conformational preferences. nih.govnumberanalytics.com

Strategically placing fluorine atoms can lead to several beneficial effects:

Enhanced Stability: The strength of the C-F bond can increase a peptide's resistance to enzymatic degradation and thermal denaturation. nih.gov

Modulated Bioactivity: Fluorination can alter a peptide's binding affinity and specificity for its biological target by influencing intermolecular forces like hydrophobic and dipolar interactions. nih.gov

Improved Pharmacokinetics: Increased lipophilicity from fluorine substitution can enhance a molecule's ability to cross cell membranes. nih.govnumberanalytics.com

Conformational Control: The presence of fluorine can constrain the rotational freedom of amino acid side chains, helping to pre-organize a peptide into its bioactive conformation. nih.govmdpi.com

Probing and Imaging: Fluorinated amino acids, especially those containing the 19F isotope, serve as sensitive and non-perturbing NMR probes to study protein structure and dynamics. nih.gov Furthermore, the positron-emitting 18F isotope allows for the use of these amino acids in Positron Emission Tomography (PET) imaging, particularly in oncology research. nih.govnih.gov

Contextualizing Fmoc-2,4-difluoro-L-homophenylalanine as a Privileged Building Block

This compound emerges from the convergence of the principles outlined above. It is a derivative of L-homophenylalanine, a non-proteinogenic amino acid that is itself a crucial precursor for various pharmaceutical drugs. nih.govresearchgate.netnih.gov The defining features of this compound are:

Homophenylalanine Scaffold: The one-carbon extension in the side chain compared to phenylalanine provides a different spatial arrangement, which can be used to explore receptor binding pockets and modulate peptide conformation. nih.govnbinno.com

Difluorination: The presence of two fluorine atoms on the phenyl ring at the 2 and 4 positions significantly alters the electronic properties of the aromatic ring, enhancing hydrophobicity and potentially introducing new, favorable interactions with biological targets. nih.gov

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is essential for its application in modern peptide synthesis. nbinno.com Fmoc chemistry is the predominant method for solid-phase peptide synthesis (SPPS) due to its use of milder reaction conditions compared to older techniques. altabioscience.comnih.gov The Fmoc group protects the amino terminus of the amino acid, preventing unwanted side reactions during peptide chain elongation, and can be cleanly removed with a mild base like piperidine (B6355638). nbinno.comuci.edu

This combination makes this compound a highly valuable and "privileged" building block. It provides peptide chemists with a tool to simultaneously introduce the structural and conformational influence of a homo-amino acid and the powerful modulatory effects of fluorine, all within the convenient and widely adopted framework of Fmoc-SPPS. altabioscience.comchemimpex.com Its use allows for the rational design of peptides with potentially enhanced stability, bioactivity, and unique structural properties. chemimpex.com

Data Tables

Table 1: Properties of Fmoc-2,4-difluoro-D-phenylalanine (Illustrative Analogue)

PropertyValue
Synonym Fmoc-(R)-2-amino-3-(2,4-difluorophenyl)propionic acid
CAS Number 1217820-78-4
Molecular Formula C₂₄H₁₉F₂NO₄
Molecular Weight 423.41 g/mol
Appearance White powder
Purity ≥ 99% (HPLC)
Melting Point 152 - 157 °C
Data sourced from an illustrative analogue, Fmoc-2,4-difluoro-D-phenylalanine, to provide representative physicochemical properties. chemimpex.com

Table 2: Comparison of Amino Acid Protecting Groups

Protecting GroupAbbreviationCleavage ConditionKey Advantage
Fluorenylmethyloxycarbonyl FmocMild base (e.g., Piperidine)Orthogonal to acid-labile side-chain protecting groups; milder overall process. altabioscience.comnih.gov
tert-Butyloxycarbonyl BocStrong acid (e.g., TFA, HF)Robust; can be favored for synthesis of "difficult" or aggregation-prone sequences. altabioscience.comnih.gov
This table provides a general comparison of the two most common protecting groups used in solid-phase peptide synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H21F2NO4 B8095691 Fmoc-2,4-difluoro-L-homophenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGZFGSXUFZQY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fmoc 2,4 Difluoro L Homophenylalanine and Analogues

Foundational Principles of Fmoc-Protected Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov Introduced by Carpino and Han, the Fmoc group offers a key advantage in its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. nih.gov This orthogonality is crucial for the synthesis of complex peptides and those with post-translational modifications. nih.gov

The standard procedure for introducing the Fmoc group to an amino acid involves the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. nbinno.com Fmoc-OSu is often preferred due to its stability and the reduced likelihood of forming dipeptide impurities during the protection step. nbinno.com

The deprotection of the Fmoc group is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nbinno.com The mechanism involves the abstraction of the acidic proton on the fluorenyl ring, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene. nih.gov The dibenzofulvene byproduct is scavenged by the piperidine to prevent side reactions with the newly liberated amine. nih.gov The progress of this deprotection can be conveniently monitored by UV spectroscopy of the piperidine-dibenzofulvene adduct.

Stereoselective and Regioselective Synthesis of Fluorinated Phenylalanine and Homophenylalanine Derivatives

The synthesis of Fmoc-2,4-difluoro-L-homophenylalanine requires precise control over both stereochemistry at the α-carbon and the regiochemistry of the fluorine atoms on the aromatic ring. A variety of advanced synthetic methods have been developed to achieve this.

Chiral Auxiliary-Based and Asymmetric Approaches to α-Fluoroalkyl-α-Amino Acids

Chiral auxiliaries are powerful tools for establishing the desired stereochemistry in amino acid synthesis. One of the most effective methods involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. This strategy allows for the asymmetric synthesis of a wide range of α-amino acids, including fluorinated derivatives. beilstein-journals.org For instance, the alkylation of a Ni(II) complex of a glycine Schiff base with a substituted benzyl (B1604629) halide, such as 2,4-difluorobenzyl bromide, can proceed with high diastereoselectivity. Subsequent hydrolysis of the complex yields the desired L-amino acid. nih.gov This method is advantageous for its potential for large-scale synthesis. beilstein-journals.org

Another widely used chiral auxiliary is the Schöllkopf reagent, a bislactim ether derived from valine and glycine. Alkylation of the lithiated bislactim ether with a suitable electrophile, followed by acidic hydrolysis, provides the target amino acid in high enantiomeric purity. beilstein-journals.org For the synthesis of 2,4-difluoro-L-homophenylalanine, a two-carbon extended electrophile, such as 1-(2-bromoethyl)-2,4-difluorobenzene, would be required.

Asymmetric hydrogenation of a dehydroamino acid precursor is another powerful technique. A prochiral N-acyl-α,β-dehydroamino ester can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to yield the desired enantiomer of the amino acid with high enantioselectivity.

Copper- and Palladium-Catalyzed Fluorination Strategies

Transition metal-catalyzed reactions have emerged as indispensable tools for the formation of C-F bonds. Palladium-catalyzed cross-coupling reactions are particularly versatile for the synthesis of arylglycine derivatives. beilstein-journals.org A Negishi cross-coupling between an organozinc reagent derived from a protected iodoalanine and a difluorinated aryl halide is a common approach. beilstein-journals.org To synthesize homophenylalanine, a similar strategy could be employed using a four-carbon building block.

Palladium catalysis is also effective for the direct fluorination of C-H bonds. researchgate.net While this is more commonly applied to the β-position of amino acids, advancements in ligand design are expanding the scope of these reactions. researchgate.net For aromatic fluorination, palladium-catalyzed methods for the fluorination of arylboronic acids have been developed, offering a practical route to functionalized aryl fluorides. nih.govscispace.com

Copper-catalyzed reactions have also been utilized for fluorination and fluoroalkylation. nih.govnih.gov For instance, copper(II)-mediated catalytic C(sp³)–H direct fluorination has been shown to be effective for accessing both aliphatic and aromatic amino acids. nih.gov The chelation of the copper to coordinating groups on the substrate can direct the fluorination to a specific site. nih.gov

Catalyst SystemSubstrate TypeFluorinating ReagentKey Features
Pd(0) / LigandAryl Halide / Organozinc-Versatile for a range of fluorinated phenylalanines with high enantioselectivity. beilstein-journals.org
Pd(OAc)₂ / LigandPhenylalanine DerivativeSelectfluorDirect, diastereoselective β-fluorination of C(sp³)–H bonds. researchgate.net
Cu(OAc)₂ / LigandAmino Acid DerivativeSelectfluorChelation-directed C(sp³)–H fluorination to create quaternary centers. nih.gov
Pd(II) SaltArylboronic AcidElectrophilic F+ sourceOperationally simple synthesis of functionalized aryl fluorides. nih.govscispace.com

Multi-Component and Convergent Synthetic Routes

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like amino acids by combining three or more starting materials in a single step. While specific MCRs for 2,4-difluoro-L-homophenylalanine are not widely reported, the principles of reactions like the Ugi or Strecker synthesis could be adapted. For example, a Strecker synthesis involving 2,4-difluorophenylacetaldehyde, an ammonia (B1221849) source, a cyanide source, and subsequent asymmetric resolution or enantioselective catalysis could provide a route to the racemic or enantiomerically enriched amino acid.

Convergent synthetic routes are often preferred for their efficiency. A convergent approach to this compound would involve the separate synthesis of the 2,4-difluorohomophenylalanine backbone and the subsequent protection with the Fmoc group. One convergent strategy involves the Friedel-Crafts reaction between a protected aspartic acid derivative and 1,3-difluorobenzene (B1663923) to form the homophenylalanine core. core.ac.uk Another approach is the use of photoredox-catalyzed multi-component reactions, which can provide access to a variety of fluorinated amino acids under mild conditions. nih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS)

Once this compound has been synthesized and purified, its incorporation into a peptide sequence via SPPS is the next critical step. The presence of the fluorine atoms can influence the reactivity of the amino acid, potentially requiring optimization of standard SPPS protocols.

Optimized Coupling and Deprotection Protocols for Fluorinated Residues

The coupling of this compound to the growing peptide chain generally follows standard SPPS procedures. The carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or a uronium/aminium-based reagent like HATU or HBTU. The choice of coupling reagent and additives can be critical, especially for sterically hindered couplings.

Deprotection of the Fmoc group is typically achieved with piperidine in DMF. While the standard conditions are often sufficient, the electronic effects of the difluorinated ring could potentially alter the kinetics of deprotection, although this is less likely to be a significant issue compared to fluorination at the α- or β-positions. In cases of difficult sequences or aggregation, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although care must be taken to avoid side reactions. nih.gov

The table below summarizes common reagents used in the SPPS cycle for incorporating fluorinated amino acids.

StepReagent(s)PurposeNotes
Deprotection20% Piperidine in DMFRemoval of the Fmoc protecting group.The resulting dibenzofulvene adduct can be monitored by UV spectroscopy. nih.gov
CouplingHATU/DIPEA or HBTU/DIPEAActivation of the carboxylic acid for amide bond formation.Highly efficient and fast-acting coupling reagents.
CleavageTrifluoroacetic acid (TFA) cocktailCleavage of the peptide from the resin and removal of side-chain protecting groups.The composition of the cocktail depends on the amino acids in the peptide sequence.

Automated Synthesis and High-Throughput Methodologies

The synthesis of peptides and proteins containing non-canonical amino acids like this compound has been significantly advanced by the development of automated and high-throughput methodologies. These approaches offer increased efficiency, reproducibility, and the capacity to generate large libraries of novel peptides for screening and development.

Automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide production. nbinno.com Fully automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing with high precision. nih.gov The use of pre-weighed cartridges of protected amino acids and reagents streamlines the process, allowing for unattended operation. For fluorinated amino acids, automated systems can be programmed to accommodate potentially longer coupling times or the use of specialized coupling reagents that may be required to efficiently incorporate these building blocks. nbinno.comnih.gov

Flow chemistry has emerged as a powerful high-throughput methodology for the synthesis of fluorinated amino acids themselves. chemistryviews.org This technique offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. beilstein-journals.org A continuous, protecting-group-free process for producing various racemic fluorinated α-amino acids has been developed, which involves a photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis. chemistryviews.org Such methods are advantageous as they eliminate the need for intermediate purification steps and are scalable, making a wider range of fluorinated building blocks more accessible for subsequent use in automated peptide synthesis. chemistryviews.org

High-throughput methodologies are particularly valuable for creating peptide libraries incorporating fluorinated residues. By systematically substituting natural amino acids with analogues like 2,4-difluoro-L-homophenylalanine at various positions, researchers can rapidly screen for peptides with enhanced properties, such as improved stability or binding affinity. nih.govfu-berlin.de

Table 1: Comparison of Synthetic Methodologies

Methodology Key Advantages Relevance to Fluorinated Amino Acids
Automated SPPS High reproducibility, unattended operation, streamlined workflow. nih.gov Enables efficient incorporation of Fmoc-protected fluorinated amino acids into peptide chains. nbinno.com
Flow Chemistry Precise control over reaction conditions, scalability, potential for continuous production, no intermediate purification. chemistryviews.orgbeilstein-journals.org Facilitates large-scale and efficient synthesis of the fluorinated amino acid building blocks themselves. chemistryviews.org
High-Throughput Screening Rapid generation and evaluation of large peptide libraries. Allows for systematic investigation of the effects of fluorinated amino acid incorporation on peptide function. fu-berlin.de

Challenges and Solutions in Incorporating Bulky or Modified Fluorinated Amino Acids

The incorporation of bulky or structurally modified fluorinated amino acids such as this compound into peptide chains via SPPS presents unique challenges compared to standard proteinogenic amino acids. nih.govrsc.org The steric bulk and altered electronic properties of the fluorinated side chains can impede reaction kinetics and lead to incomplete or failed couplings. nih.gov

One of the primary challenges is the reduced coupling efficiency due to steric hindrance. The bulky fluorinated side chain can physically obstruct the approach of the incoming activated amino acid, slowing down the formation of the peptide bond. This is particularly problematic when coupling a bulky residue to another bulky residue or when incorporating it into a sterically crowded sequence on the solid support.

Furthermore, the strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the N-terminus of the fluorinated residue after its Fmoc group has been removed. This electronic effect can further slow the subsequent coupling step, leading to lower yields and the potential for deletion sequences. The incorporation of highly fluorinated amino acids can also sometimes lead to aggregation of the growing peptide chain on the resin, making subsequent reaction steps inefficient.

To overcome these obstacles, several strategies have been developed and optimized:

Optimized Coupling Reagents and Conditions: Utilizing more potent activating reagents can enhance the rate of peptide bond formation. Combinations like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) are often employed. Extended coupling times and double-coupling cycles, where the coupling step is repeated, are also common practice to ensure the reaction goes to completion.

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling and deprotection steps, helping to overcome the steric hindrance and reduced reactivity associated with bulky fluorinated amino acids.

Use of Pseudoproline Dipeptides: To mitigate aggregation and improve solvation of the growing peptide chain, pseudoproline dipeptides can be introduced into the sequence. These temporary, structure-disrupting elements improve the efficiency of subsequent synthesis steps. nih.gov

Backbone Modifications: While not directly related to side-chain incorporation, research into backbone-fluorinated amino acids has also necessitated the development of specialized protocols for their successful use in Fmoc-strategy SPPS. rsc.org These findings can sometimes inform strategies for difficult side-chain incorporations.

The successful synthesis of peptides containing bulky fluorinated residues often requires a careful, sequence-dependent optimization of these parameters. fu-berlin.de

Table 2: Challenges and Solutions in Incorporating Bulky Fluorinated Amino Acids

Challenge Description Solution(s)

| Steric Hindrance | The bulky fluorinated side chain physically blocks the reactive sites, slowing down the coupling reaction. nih.gov | - Use of potent coupling reagents (e.g., HATU, HCTU).

  • Extended coupling times or double coupling.
  • Microwave-assisted synthesis. | | Reduced Nucleophilicity | Electron-withdrawing fluorine atoms decrease the reactivity of the N-terminal amine for the next coupling step. | - Potent coupling reagents to increase the electrophilicity of the incoming amino acid.
  • Careful selection of base and solvent. | | On-Resin Aggregation | The growing peptide chain can aggregate, hindering reagent access and reducing reaction efficiency. | - Introduction of pseudoproline dipeptides to disrupt secondary structure formation. nih.gov
  • Use of chaotropic salts or specialized solvents. |
  • Applications in Peptide and Protein Engineering for Enhanced Biological Functionality

    Rational Design of Peptides Incorporating Fmoc-2,4-difluoro-L-homophenylalanine

    The rational design of peptides involves the strategic selection of amino acids to achieve desired structural and functional outcomes. The use of this compound allows for precise modifications that can enhance peptide performance for therapeutic and biotechnological applications.

    The introduction of fluorine into amino acid side chains can profoundly influence peptide structure and stability. digitellinc.com Fluorination of hydrophobic residues generally increases the thermal and chemical stability of peptides and proteins. nih.govpnas.orgnih.gov This stabilization is largely attributed to the hydrophobic effect; the increased hydrophobicity of the fluorinated side chain leads to a greater driving force for the peptide to fold and bury these residues in its core. nih.govacs.orgacs.org

    FeatureImpact on Peptide PropertiesResearch Finding
    Difluorination Increases hydrophobicity and thermal stability.Fluorination is a general and effective strategy for enhancing protein stability against chemical and thermal denaturation. nih.govacs.org The stabilizing effect arises from an increase in the buried hydrophobic surface area in the folded state. nih.govacs.org
    Homophenylalanine Backbone Alters peptide conformation and side-chain spacing.The longer side chain can influence peptide conformation and receptor binding properties, offering a tool to create peptides with improved therapeutic potential. nbinno.com
    Combined Effect Promotes stable secondary structures and self-assembly.The interplay between polarity and hydrophobicity, induced by varying degrees of side-chain fluorination, significantly affects peptide folding and can promote fibrillation. rsc.org

    A significant hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govuniv-perp.fr Incorporating non-natural amino acids is a key strategy to enhance proteolytic stability. nih.govnih.gov The introduction of this compound can confer substantial resistance to enzymatic cleavage.

    Proteases recognize specific amino acid sequences and conformations. The presence of the difluorinated phenyl ring and the homophenylalanine backbone can disrupt this recognition. The bulky and electron-withdrawing fluorine atoms can cause steric and electronic clashes within the protease's active site, preventing the enzyme from binding and cleaving the peptide bond. nih.govfu-berlin.de Studies have shown that fluorinated analogs can be significantly more resistant to proteolysis. nih.gov For instance, peptides containing fluorinated residues have demonstrated increased stability in human blood plasma. nih.gov However, the degree of stabilization is not always predictable and depends heavily on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the fluorine content of the side chain. nih.gov

    Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. mdpi.com this compound is a valuable component in the development of such molecules.

    By incorporating this unnatural amino acid, researchers can create peptide analogs with finely tuned properties for specific biological targets. nih.gov The unique electronic character and hydrophobicity of the difluorinated ring can lead to stronger and more specific binding interactions with target receptors or enzymes. Fluorination can modulate intermolecular forces, including hydrophobic and van der Waals interactions, to enhance binding. nih.gov The altered backbone geometry provided by the homophenylalanine structure can also optimize the presentation of key side chains for target engagement, leading to increased potency and selectivity. nbinno.com This approach has been used to design peptide mimetics for a variety of therapeutic purposes, including antimicrobial and antiviral agents. mdpi.comnih.gov

    Site-Specific Protein Incorporation and Structural Perturbation Studies

    Beyond synthetic peptides, this compound can be incorporated into larger proteins to probe their structure and function or to engineer novel properties.

    Several methods exist to incorporate unnatural amino acids (UAAs) site-specifically into proteins. nih.govnih.gov The most widely used technique is nonsense codon suppression. mdpi.com This method involves hijacking the cell's translational machinery. A stop codon (typically the amber codon, UAG) is introduced into the gene of interest at the desired site for UAA incorporation. riken.jp The host cell is then supplied with two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. mdpi.com This aaRS/tRNA pair is engineered to be specific for the desired UAA (like 2,4-difluoro-L-homophenylalanine) and to not cross-react with any of the cell's endogenous amino acids or tRNAs. mdpi.com When the ribosome encounters the UAG codon, the suppressor tRNA, charged with the UAA, delivers it to the growing polypeptide chain, resulting in a full-length protein containing the UAA at a specific position. riken.jpresearchgate.net

    For smaller proteins, chemical synthesis methods like native chemical ligation can also be employed, offering precise control over the placement of the fluorinated amino acid. researchgate.net

    MethodologyDescriptionKey Features
    Nonsense Codon Suppression Reassigns a stop codon (e.g., UAG) to encode an unnatural amino acid. mdpi.comRequires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. Applicable in both prokaryotic and eukaryotic cells. nih.govmdpi.com
    Chemical Ligation Involves the chemical concatenation of smaller, synthetically produced peptide fragments.Offers precise control and allows for the incorporation of a wide variety of UAAs. Best suited for smaller proteins due to cost and complexity. researchgate.net
    Precursor-Directed Biosynthesis An amino acid analog is supplied to a culture and is incorporated by the organism's natural machinery.Less specific than other methods; incorporation depends on the tolerance of the endogenous synthetases. nih.gov

    Fluorinated amino acids serve as powerful probes for studying protein structure, folding, and dynamics, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent from biological systems, the ¹⁹F nucleus provides a clean spectroscopic window with no background signal. nih.gov

    Modulating Enzyme-Substrate Interactions and Catalytic Activity

    The precise interplay between an enzyme and its substrate is fundamental to biological catalysis. Altering this interaction through the introduction of modified amino acids can lead to enzymes with new or enhanced activities. Incorporating 2,4-difluoro-L-homophenylalanine into a peptide or at the active site of an enzyme can modulate enzyme-substrate interactions and catalytic activity in several ways.

    The difluorinated phenyl ring of this amino acid can engage in unique interactions within an enzyme's active site that are not possible with its natural counterpart. Fluorine atoms can participate in electrostatic interactions, and the substitution pattern on the aromatic ring can influence cation-π or π-π stacking interactions, which are critical for substrate recognition and binding. nih.gov

    For instance, studies on other fluorinated aromatic amino acids have demonstrated their utility in probing and modifying enzyme function. The incorporation of monofluorinated phenylalanine analogues into catechol dioxygenase, for example, has been shown to alter the enzyme's substrate binding affinities. frontiersin.org While the residues were not in direct contact with the substrate, their presence in a nearby alpha-helix likely induced conformational changes that affected substrate interaction. frontiersin.org Similarly, peptides and proteins containing fluorinated phenylalanines are recognized as valuable tools for investigating enzyme-substrate complexes and enhancing substrate selectivity. beilstein-journals.org

    The extended homophenylalanine backbone, combined with the electronic effects of the difluorinated ring, makes 2,4-difluoro-L-homophenylalanine a compelling candidate for creating novel enzyme inhibitors or for engineering enzymes with tailored catalytic properties. beilstein-journals.org

    Table 1: Potential Effects of 2,4-Difluoro-L-homophenylalanine on Enzyme-Substrate Interactions

    Feature of 2,4-difluoro-L-homophenylalaninePotential Impact on Enzyme-Substrate InteractionConsequence for Catalytic Activity
    Difluorinated Aromatic Ring Alters electrostatic potential and hydrophobicity of the binding pocket. beilstein-journals.orgnih.govCan increase or decrease substrate affinity and specificity. frontiersin.org
    C-F Bonds Can form non-canonical hydrogen bonds (F···H-X) or other dipole interactions.May lead to tighter binding or altered positioning of the substrate.
    Homophenylalanine Structure Increased side-chain length compared to phenylalanine.May probe deeper into a binding pocket or create new steric interactions.
    Combined Electronic and Steric Effects Unique combination of size and electronic properties.Can be used to design highly specific enzyme inhibitors or novel biocatalysts. beilstein-journals.org

    Bioconjugation Chemistry Leveraging Fluorinated Amino Acid Scaffolds

    Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. This technique is widely used to attach labels, drugs, or other functionalities to biological targets. While 2,4-difluoro-L-homophenylalanine itself is not directly reactive for common bioconjugation reactions, its structure can be a foundation for creating more complex, functionalized amino acids.

    The true power of non-canonical amino acids in bioconjugation comes from introducing a chemically "orthogonal" handle—a functional group that is reactive under specific conditions and does not interfere with the native chemistry of the protein. For example, amino acids containing azides or alkynes are widely used for "click chemistry" reactions like the Copper-assisted Alkyne-Azide Cycloaddition (CuAAC).

    Although this compound does not possess a "clickable" handle, its synthesis can be adapted to include one. The principles of incorporating fluorinated amino acids into peptides can be combined with those for incorporating amino acids designed for bioconjugation. For example, a synthetic route could be designed to produce a derivative of 2,4-difluoro-L-homophenylalanine that also contains an azide (B81097) or an alkyne group, making it a powerful tool for creating fluorinated peptides that can be easily conjugated to other molecules.

    Furthermore, the fluorine atoms themselves can serve as useful probes. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique with a very low background signal in biological systems. nih.gov Peptides containing 2,4-difluoro-L-homophenylalanine could be studied using ¹⁹F NMR to monitor their interactions with binding partners or to report on their local environment within a larger biomolecular complex, providing valuable structural and dynamic information. nih.gov

    Table 2: Related Amino Acids Used in Bioconjugation and Probing

    Compound NameFunctional Group for Bioconjugation/ProbingApplication
    Fmoc-L-homopropargylglycineAlkyneCopper-assisted Alkyne-Azide Cycloaddition (CuAAC)
    Fmoc-Phe(4-NO₂)Nitro GroupFluorescence Resonance Energy Transfer (FRET) quencher; IR probe. peptide.com
    Fmoc-L-Phe(4-guanidino-Boc₂)Protected Guanidino GroupCan be deprotected to introduce a charged group for interaction studies. iris-biotech.de
    L-4-[Sulfono(difluoromethyl)]phenylalanine (F₂Smp)Sulfono(difluoromethyl) GroupNon-hydrolyzable phosphotyrosine mimetic for studying signaling pathways. capes.gov.brnih.gov

    Advanced Spectroscopic and Computational Techniques for Investigating Fmoc 2,4 Difluoro L Homophenylalanine Containing Biomolecules

    Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

    ¹⁹F NMR has become an invaluable technique in chemical biology for studying the structure, dynamics, and interactions of biomolecules. nih.govnih.gov The introduction of a ¹⁹F-labeled amino acid like 2,4-difluoro-L-homophenylalanine allows for "protein-observed" NMR experiments, where the fluorine signal acts as a sensitive reporter of the local molecular environment. bruker.com

    Theoretical Basis and Distinct Advantages of ¹⁹F NMR in Chemical Biology

    The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. ucla.edu It is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a detection sensitivity that is 83% of that of protons (¹H). nih.govnih.gov A key advantage is the near-total absence of fluorine in naturally occurring biological molecules, which means that ¹⁹F NMR spectra are free from endogenous background signals. nih.govacs.org This "bioorthogonal" nature allows for the clear detection of the labeled protein even in complex biological mixtures or in-cell environments. bruker.comnih.gov

    Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local environment. ucla.edunih.gov Its large chemical shift dispersion, which can span over 400 ppm, makes it highly responsive to subtle changes in protein conformation, solvent exposure, and electrostatic fields. ucla.eduresearchgate.net This sensitivity allows ¹⁹F NMR to detect minor structural variations that might be difficult to observe with other techniques. researchgate.net Simple one-dimensional ¹⁹F NMR experiments are often sufficient to monitor these changes, making data acquisition rapid and analysis straightforward compared to more complex multidimensional NMR methods. ucla.edunih.gov

    Key Advantages of ¹⁹F NMR in Protein Studies:

    FeatureAdvantageSource(s)
    100% Natural Abundance High signal intensity without isotopic enrichment. researchgate.netwikipedia.org
    High Gyromagnetic Ratio High intrinsic sensitivity (83% of ¹H). nih.govnih.gov
    No Biological Background Spectra are "clean," allowing for clear observation of the labeled molecule. bruker.comacs.org
    Wide Chemical Shift Range Exquisite sensitivity to local electrostatic environment and conformational changes. ucla.edunih.govresearchgate.net
    Simplified Spectra Often, simple 1D experiments are sufficient for analysis. ucla.edunih.gov

    Applications in Monitoring Protein-Ligand and Protein-Protein Binding Events

    ¹⁹F NMR is a powerful tool for characterizing binding events, including those involving proteins and small-molecule ligands or other proteins. nih.govbruker.com When a ligand binds to a protein containing a 2,4-difluoro-L-homophenylalanine residue, the local environment of the fluorine nuclei can be altered, leading to a change in their chemical shift. nih.gov

    By monitoring these chemical shift perturbations (CSPs) as a function of ligand concentration, researchers can determine binding affinities (dissociation constants, Kd). nih.gov Because aromatic amino acids are often found in binding pockets and at protein-protein interfaces, a strategically placed difluoro-L-homophenylalanine residue can serve as a highly effective probe. ucla.eduacs.org The magnitude of the CSP can provide information about the proximity of the label to the binding site. nih.gov

    This method is particularly valuable for fragment-based drug discovery, where the weak binding of small fragments needs to be detected. acs.org The high sensitivity and responsiveness of the ¹⁹F nucleus make it ideal for identifying these low-affinity interactions. cdnsciencepub.com Studies have shown that ¹⁹F chemical shifts can be 6 to 20 times more responsive to binding events than the corresponding ¹H shifts. nih.govnih.gov

    For example, in a study of bromodomains, proteins labeled with 5-fluorotryptophan (B555192) were used to detect binding to various small-molecule inhibitors. The simplified ¹⁹F NMR spectra allowed for the simultaneous testing of multiple bromodomains to assess ligand selectivity. acs.org This approach can readily be extended to proteins incorporating 2,4-difluoro-L-homophenylalanine to characterize binding modes and discover new ligands for previously challenging targets. bruker.comacs.org

    Elucidating Conformational Exchange and Allosteric Modulation

    Proteins are dynamic entities that exist as an ensemble of conformations in equilibrium. ¹⁹F NMR is exceptionally well-suited to study these dynamic processes, such as conformational exchange and allosteric regulation, which are critical for protein function. nih.govresearchgate.net

    Changes in protein conformation, even those distant from the fluorine label, can induce alterations in the local electrostatic environment, leading to detectable changes in the ¹⁹F chemical shift. nih.gov If a protein exchanges between two or more conformational states on a timescale relevant to NMR (microseconds to milliseconds), it can lead to line broadening or the appearance of multiple distinct peaks in the ¹⁹F spectrum. researchgate.net

    Techniques like ¹⁹F-¹⁹F Exchange Spectroscopy (EXSY) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be used to measure the kinetics of these exchange processes. researchgate.netnih.gov These methods provide quantitative data on the rates of conformational change and the populations of different states. For instance, ¹⁹F NMR was used to probe the conformational changes in the bacterial chemotaxis protein CheY upon activation. The study mapped the structural changes triggered by phosphorylation and activating mutations, providing insights into the allosteric signaling mechanism that was not accessible through crystallography alone. nih.gov Similarly, incorporating 2,4-difluoro-L-homophenylalanine at key sites can reveal how the binding of an allosteric modulator at one site propagates structural changes to a distant functional site. nih.govnih.gov

    Utilization in Signal Transduction Pathway Analysis

    Signal transduction pathways rely on a cascade of protein-protein interactions and conformational changes, often mediated by post-translational modifications like phosphorylation. nih.gov ¹⁹F NMR can be employed to dissect these complex pathways by providing a direct window into the structural and dynamic states of key signaling proteins. researchgate.net

    By incorporating 2,4-difluoro-L-homophenylalanine into a protein within a signaling cascade, researchers can monitor specific activation states in real-time. For example, the phosphorylation of a kinase or its substrate can be detected by the resulting change in the ¹⁹F NMR spectrum of a nearby fluorinated probe. nih.gov This has been demonstrated in studies of the β2-adrenergic receptor (a G-protein coupled receptor), where cysteine-conjugated ¹⁹F tags were used to explore the distinct long-range conformational effects induced by different types of ligands (agonists vs. antagonists), which is central to its signaling function. nih.gov This approach enables the characterization of functional states that are often transient and difficult to capture by other structural biology methods, providing a more complete picture of how signals are propagated through cellular networks. nih.govnih.gov

    Complementary Spectroscopic Techniques for Structural Elucidation

    While ¹⁹F NMR is a powerful tool, a comprehensive understanding of a biomolecule's structure often requires a combination of techniques. When investigating a protein containing 2,4-difluoro-L-homophenylalanine, several other spectroscopic methods can provide complementary information.

    Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues is often used to monitor changes in a protein's tertiary structure, such as during folding or ligand binding. researchgate.netunito.it The introduction of a fluorinated amino acid can subtly alter the local environment, and these changes can sometimes be detected by fluorescence. More powerfully, changes in protein conformation detected by ¹⁹F NMR can be correlated with changes in tryptophan fluorescence to provide a more robust model of structural transitions. nih.govunito.it

    Mass Spectrometry (MS): Mass spectrometry is essential for verifying the successful incorporation and assessing the efficiency of labeling a protein with the fluorinated amino acid. nih.govnih.gov It provides precise molecular weight information that confirms the presence of the heavier fluorine atoms. nih.gov

    Computational Modeling and Simulation Approaches

    Computational methods are increasingly used in conjunction with experimental techniques to provide a deeper, atomistic understanding of biomolecular systems. For proteins containing 2,4-difluoro-L-homophenylalanine, computational modeling plays a crucial role in both interpreting experimental data and predicting molecular behavior. acs.orgfu-berlin.de

    Molecular dynamics (MD) simulations can model the dynamic behavior of the fluorinated protein in a virtual environment. nih.gov By developing and validating accurate force fields for fluorinated amino acids, researchers can simulate protein stability, conformational flexibility, and interactions with water or ligands over time. acs.orgnih.gov These simulations can help rationalize experimental observations, such as how fluorination enhances protein stability by increasing the buried hydrophobic surface area without significantly perturbing the structure. acs.orgnih.gov

    A particularly powerful application is the prediction of ¹⁹F NMR chemical shifts. nih.gov By combining quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM), it is possible to calculate the chemical shifts for a fluorine nucleus within a protein structure. nih.govuni-muenchen.de These calculations involve sampling numerous conformations from an MD simulation and then performing high-level QM calculations on a region around the fluorine atom. uni-muenchen.de While challenging, these predictive methods are becoming increasingly accurate and can help assign specific NMR signals to specific residues in the protein and interpret the structural basis for observed chemical shift changes upon ligand binding or conformational exchange. nih.govresearchgate.net

    Computational Approaches and Their Applications:

    TechniqueApplicationSource(s)
    Molecular Dynamics (MD) Simulating protein dynamics, stability, and conformational ensembles. acs.orgnih.gov
    Force Field Development Creating accurate parameters for simulating fluorinated amino acids (e.g., for AMBER). nih.gov
    QM/MM Calculations Predicting ¹⁹F NMR chemical shifts to aid in spectral assignment and interpretation. nih.govuni-muenchen.de
    Binding Free Energy Calculations Dissecting the enthalpic and entropic contributions of fluorination to ligand binding affinity. acs.orgfu-berlin.de

    Quantum Chemical Calculations for 19F Chemical Shift Prediction and Interpretation

    The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. nih.gov However, the prediction and interpretation of ¹⁹F NMR chemical shifts are notably more challenging than for ¹H NMR. wikipedia.org This difficulty arises because ¹⁹F chemical shifts are strongly influenced by electronic excited states, not just diamagnetic contributions. wikipedia.org Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting these shifts and correlating them with specific molecular structures and interactions. rsc.org

    The process often involves a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM), where the fluorinated residue and its immediate surroundings are treated with high-level quantum mechanics, while the rest of the biomolecule and solvent are modeled using less computationally expensive molecular mechanics. nih.gov To achieve reliable results, calculations must account for the dynamic nature of the biomolecule by averaging the calculated chemical shifts over numerous conformations (snapshots) obtained from molecular dynamics simulations. nih.gov

    The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. Studies have benchmarked various approaches, revealing that while impressive progress has been made, achieving perfect agreement with experimental data remains a challenge. For instance, some studies on fluorinated amino acids in implicit solvent achieved a mean absolute error of 2.68 ppm. uni-muenchen.de More recent work has focused on finding a balance between accuracy and computational cost for practical application in complex systems.

    Performance of Selected Quantum Chemical Methods for ¹⁹F Chemical Shift Prediction

    Method/Basis SetSystem StudiedReported Accuracy (Error)Reference
    Various QM/MM SetupsFluorinated amino acids in a protein (Brd4)Deviations of 1 to >20 ppm from experimental values nih.gov
    Benchmarked QM methodsFluorinated amino acids in implicit solventMean Absolute Error (MAE) of 2.68 ppm uni-muenchen.de
    B3LYP/6-311G++(2d,2p)Aryl(trifluoromethyl)diazirinesAverage accuracy of 2.9 ppm (standard deviation) researchgate.net
    ωB97XD/aug-cc-pvdzDiverse set of molecules with F-C and F-B bondsRoot Mean Square (RMS) error of 3.57 ppm rsc.orgworktribe.com

    These computational tools are crucial for assigning ambiguous signals in ¹⁹F NMR spectra and for understanding how subtle changes in the microenvironment around the fluorine atom, such as hydrogen bonding or solvent exposure, translate into observable chemical shift changes. nih.govsemanticscholar.org

    Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

    The three-dimensional structure and dynamic flexibility of a peptide are fundamental to its biological function. Incorporating a non-natural amino acid like 2,4-difluoro-L-homophenylalanine can significantly alter a peptide's conformational preferences and its interaction landscape. mdpi.com Molecular dynamics (MD) simulations provide a powerful computational microscope to explore these effects at an atomic level.

    MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. mdpi.com For peptides containing Fmoc-2,4-difluoro-L-homophenylalanine, MD simulations can elucidate several key properties:

    Conformational Landscape: The simulations can sample the vast space of possible peptide conformations, identifying the most stable and populated structural states. This is critical because fluorination can influence secondary structures like α-helices and β-sheets. nih.gov

    Interaction Analysis: MD trajectories allow for detailed analysis of the non-covalent interactions that stabilize the peptide's structure and mediate its binding to other molecules. These include hydrogen bonds, electrostatic interactions, and specific contacts involving the fluorinated ring. nih.gov

    Self-Assembly: For many peptides, self-assembly into larger nanostructures is a key feature. MD simulations can reveal the mechanisms of this process, showing how individual peptide molecules coalesce and arrange into ordered aggregates like nanotubes or planar sheets. mdpi.comnih.gov Studies on phenylalanine peptides, for example, have shown that aggregation is driven by a combination of polar head-to-tail interactions between the charged termini and nonpolar, "T-shaped" stacking of the aromatic side chains. nih.gov

    Key Analyses Performed with Molecular Dynamics Simulations of Fluorinated Peptides

    Analysis TypeInsights GainedRelevant Interactions
    Conformational SamplingIdentifies preferred secondary structures (α-helix, β-sheet, random coil) and overall peptide fold. nih.govIntramolecular hydrogen bonds, dihedral angle preferences.
    Interaction ProfilingMaps key contacts with binding partners (e.g., proteins, membranes) or other peptide units. mdpi.comnih.govIntermolecular hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking.
    Solvent AccessibilityDetermines which parts of the peptide are exposed to the solvent versus buried within a structure.Peptide-water interactions, hydrophobic effect.
    Aggregate StabilityAssesses the stability and structural properties of self-assembled nanostructures. nih.govAromatic "T-shaped" contacts, head-to-tail backbone interactions. nih.gov

    By providing a dynamic, atom-level view, MD simulations bridge the gap between static structures and biological function, offering essential insights for the rational design of new biomolecules.

    Structure-Based Design and Virtual Screening of Fluorinated Peptidomimetics

    Peptides are promising therapeutic candidates but often suffer from poor metabolic stability and bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of a native peptide but with modified chemical features to overcome these limitations. nih.gov Fluorinated amino acids are often incorporated in structure-based design to create more robust peptidomimetics. rsc.org The detailed structural and dynamic information obtained from the computational methods described above for a peptide containing this compound serves as a critical starting point for this process.

    Structure-based design leverages the three-dimensional structure of a biological target to design potent and selective inhibitors. nih.gov When the goal is to disrupt a protein-protein interaction (PPI), a peptide that mimics one side of the interaction interface is an ideal template. nih.gov

    Virtual screening is a key computational technique in this workflow. It involves screening vast libraries of chemical compounds against the target's binding site to identify those that are most likely to bind with high affinity. mdpi.com The process typically follows several steps:

    Target and Template Definition: A high-resolution structure of the target protein is obtained. The binding mode and key interactions of the original fluorinated peptide (the "template") are thoroughly analyzed using data from NMR, X-ray crystallography, and MD simulations.

    Pharmacophore Modeling: A pharmacophore model is created, which is an abstract representation of the essential steric and electronic features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). fip.org

    Library Screening: A large virtual library, which can contain millions of compounds, is computationally "docked" into the target's binding site. Docking algorithms predict the binding pose and score the affinity of each compound. mdpi.com

    Hit Selection and Refinement: The top-scoring compounds ("hits") from the virtual screen are selected. These hits are often further evaluated for their drug-like properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) and can be chemically modified to optimize their binding and pharmacological profiles. nih.gov

    This in silico approach dramatically accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for expensive and time-consuming experimental synthesis and testing. nih.govnih.gov

    Workflow for Structure-Based Virtual Screening of Peptidomimetics

    StepDescriptionKey Computational Tools
    1. Target PreparationDefine the binding site on the target protein based on a known peptide-protein complex structure.Molecular visualization software, structural biology databases (PDB).
    2. Pharmacophore GenerationIdentify the key interaction features of the template fluorinated peptide (e.g., this compound peptide). fip.orgPharmacophore modeling software.
    3. Virtual Library ScreeningComputationally dock and score millions of compounds from a chemical library against the target's binding site. mdpi.comMolecular docking software (e.g., AutoDock, Glide), chemical compound databases (e.g., ZINC).
    4. Hit Identification & FilteringRank compounds based on docking score and pharmacophore fit. Filter for desirable physicochemical properties (ADMET). nih.govScoring functions, ADMET prediction tools.
    5. Experimental ValidationSynthesize and experimentally test the most promising hit compounds for biological activity.N/A (Experimental phase).

    Strategic Role in Early Stage Pharmaceutical and Probe Development

    Design and Optimization of Peptide-Based Modulators for Specific Biological Pathways

    The incorporation of Fmoc-2,4-difluoro-L-homophenylalanine into a peptide sequence is a strategic approach to optimize its function as a modulator of biological pathways. The introduction of fluorine atoms can significantly enhance the metabolic stability of peptides, a crucial factor for improving their therapeutic potential. chemimpex.com Furthermore, the difluorinated phenyl ring alters the electronic and steric properties of the side chain, which can lead to more potent and selective binding to target proteins. beilstein-journals.org

    The longer side chain of the homophenylalanine backbone provides a different spatial orientation compared to native phenylalanine, allowing for the exploration of new binding modes within a receptor's active site. nbinno.com This subtle structural change can be pivotal in converting a low-affinity peptide into a highly specific modulator. Researchers leverage these features to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates targeting specific biological pathways. chemimpex.comchemimpex.com

    Development of Enzyme Inhibitors and Activity-Based Probes (e.g., Protein Tyrosine Phosphatases)

    Fluorinated amino acids play a significant role in the design of enzyme inhibitors. beilstein-journals.org The introduction of fluorine can modulate the acidity and reactivity of neighboring functional groups, making these unnatural amino acids effective mimics of transition states or natural substrates. beilstein-journals.org

    In the context of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases, fluorinated phenylalanine analogs are of particular interest. PTPs function by dephosphorylating tyrosine residues, and molecules that can mimic phosphotyrosine are effective competitive inhibitors. The electron-withdrawing nature of the fluorine atoms in this compound can make its side chain a bioisostere for the phosphate (B84403) group, enabling it to bind to the active site of PTPs without being catalyzed. This makes it a valuable building block for creating potent and selective PTP inhibitors.

    Interactive Table: Research on Fluorinated Phenylalanine Analogs as PTP Inhibitors

    Users can sort the table by clicking on the headers.

    Analog TypeKey FindingRelevance to Enzyme Inhibition
    Pentafluorophosphato-phenylalaninesDemonstrated 25- to 30-fold stronger binding to the PTP1B binding site compared to classic biomimetics.Highlights the potential of fluorination to create highly potent phosphotyrosine mimetics for PTP inhibition.
    N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanineAn efficient synthesis for this compound has been developed, establishing it as a key precursor for nonpeptidic, small molecule inhibitors of PTPs like Mycobacterium tuberculosis PtpB.Shows the utility of Fmoc-protected, fluorinated phenylalanine derivatives in creating targeted PTP inhibitors.

    Chemical Probe Design for Target Identification and Validation

    Chemical probes are essential tools for identifying the biological targets of potential drugs and validating their mechanism of action. The unique properties of this compound make it a useful component in the design of such probes. When incorporated into a peptide, the difluorinated ring can serve as a reporter group for ¹⁹F NMR spectroscopy, allowing researchers to monitor the peptide's interaction with its target protein in a complex biological sample.

    Furthermore, non-canonical amino acids are used to create probes for techniques like UV cross-linking mass spectrometry. nih.gov By incorporating an amino acid like 2,4-difluoro-L-homophenylalanine into a peptide sequence designed to bind a specific protein, researchers can create a probe with enhanced stability and binding affinity. This facilitates the identification of transient or weak protein-protein interactions that are often critical for cellular signaling but difficult to capture with other methods. nih.gov The ability to synthesize peptides with precisely tailored properties is fundamental to developing effective probes for validating new drug targets. nih.govnbinno.com

    Future Prospects and Emerging Research Directions in Fluorinated Unnatural Amino Acid Chemistry

    Innovations in Scalable and Sustainable Synthesis of Complex Fluorinated Amino acids

    The broader adoption of intricate fluorinated amino acids is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. Current research is actively addressing these challenges, moving beyond traditional multi-step syntheses which can be time-consuming and low-yielding. soton.ac.uk

    Key innovations include:

    Flow Chemistry: Continuous flow processes are being developed for the synthesis of fluorinated amino acids. ambeed.com This technology offers advantages in terms of safety, scalability, and the potential for automation, making the production of compounds like 2,4-difluoro-L-homophenylalanine more viable for industrial applications. ambeed.com

    Catalytic Methods: Advances in transition-metal catalysis and organocatalysis are providing more direct and selective methods for fluorination and the construction of complex amino acid scaffolds. nsf.gov These methods often proceed with higher yields and stereoselectivity, reducing the need for extensive purification.

    Biocatalysis: The use of enzymes to perform key synthetic steps is a growing area of interest for producing fluorinated amino acids. aromsyn.com Engineered enzymes can offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions.

    A comparative look at these synthetic approaches highlights the shift towards more efficient and sustainable practices:

    Synthetic ApproachKey AdvantagesRelevance for Complex Fluorinated Amino Acids
    Traditional Synthesis Well-established methodologiesOften multi-step, can be low-yielding and generate significant waste
    Flow Chemistry Improved safety, scalability, and automationEnables more efficient and reproducible large-scale production
    Advanced Catalysis High selectivity and yield, milder reaction conditionsProvides more direct routes to complex structures
    Biocatalysis High stereoselectivity, environmentally friendlyOffers a green chemistry approach to chiral synthesis

    Interdisciplinary Approaches Integrating Synthetic Biology and Advanced Biophysical Techniques

    The full potential of fluorinated amino acids is being unlocked through the convergence of synthetic chemistry with synthetic biology and advanced biophysical methods.

    Synthetic biology offers powerful tools for the production and incorporation of unnatural amino acids into proteins. nih.govchemimpex.com Researchers are engineering microorganisms to biosynthesize non-standard amino acids, which could one day include complex structures like 2,4-difluoro-L-homophenylalanine. nih.govnih.gov This approach could provide a cost-effective and scalable production platform. Furthermore, the development of orthogonal translation systems allows for the site-specific incorporation of these amino acids into proteins, opening up new avenues for protein engineering. chemimpex.com

    Advanced biophysical techniques are crucial for understanding the impact of fluorination on peptide and protein structure and function. Techniques such as:

    ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom serves as a sensitive probe for monitoring protein conformation and dynamics. aralezbio-store.com

    X-ray Crystallography: Provides high-resolution structural information on how fluorinated residues are accommodated within a protein's three-dimensional structure. aralezbio-store.com

    Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of peptides containing fluorinated amino acids.

    Single-Molecule Techniques: Methods like optical tweezers and atomic force microscopy can provide detailed insights into the behavior of individual biomolecules. sigmaaldrich.com

    These integrated approaches create a powerful cycle of design, synthesis, incorporation, and analysis, accelerating the development of novel fluorinated peptides and proteins with tailored properties.

    Expanding the Scope of Biological Applications and Therapeutic Modalities

    The unique properties conferred by fluorination are leading to an expansion of the biological and therapeutic applications of peptides containing these modified amino acids. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of peptides. beilstein-journals.org

    Emerging applications include:

    Enhanced Drug Candidates: Fluorinated amino acids are being incorporated into peptide-based drugs to improve their efficacy and half-life. bldpharm.com The increased stability against enzymatic degradation is a significant advantage.

    Biomaterials: Self-assembling peptides containing fluorinated amino acids are being explored for the development of novel hydrogels and other biomaterials for tissue engineering and drug delivery. peptide.com The fluorination can influence the self-assembly process and the properties of the resulting materials.

    Molecular Imaging: The use of ¹⁸F, a positron-emitting isotope of fluorine, allows for the development of fluorinated amino acids as imaging agents for Positron Emission Tomography (PET), particularly in oncology. bldpharm.com

    The continued exploration of these applications promises to deliver a new generation of advanced therapeutics and functional biomaterials based on the unique chemistry of fluorinated amino acids.

    Q & A

    Q. What is the role of the Fmoc group in Fmoc-2,4-difluoro-L-homophenylalanine during solid-phase peptide synthesis (SPPS)?

    The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS, preventing unintended side reactions. Its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which preserves acid-sensitive residues. The 2,4-difluoro modification on the phenylalanine side chain enhances steric and electronic effects, influencing peptide folding and stability .

    Q. How should researchers handle and store this compound to ensure stability?

    Store the compound at 0–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Use desiccants in storage environments. During handling, wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Avoid prolonged exposure to light, as UV radiation may degrade the Fmoc group .

    Q. What analytical techniques are critical for verifying the purity and identity of this compound?

    Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% typically required). Confirm identity via 1^1H/13^13C NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS). Monitor the removal of the Fmoc group by tracking UV absorbance at 301 nm during synthesis .

    Advanced Research Questions

    Q. How can the 2,4-difluoro substitution on phenylalanine impact peptide secondary structure and intermolecular interactions?

    The electron-withdrawing fluorine atoms alter the aromatic ring’s electrostatic potential, affecting π-π stacking and hydrophobic interactions. In β-sheet-rich peptides, this substitution can reduce aggregation propensity while stabilizing helical conformations in solvent-resistant environments. Computational modeling (e.g., MD simulations) paired with circular dichroism (CD) spectroscopy is recommended to quantify structural effects .

    Q. What strategies optimize the incorporation of this compound into peptide sequences with steric hindrance?

    Employ extended coupling times (≥2 hours) with activated esters (e.g., HATU/DIPEA in DMF) and elevated temperatures (40–50°C). For challenging sequences, use pseudoproline dipeptides or backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) to minimize steric clashes. Monitor coupling efficiency via Kaiser or chloranil tests .

    Q. How do researchers resolve contradictions in fluorescence data when using fluorinated amino acids in environmentally sensitive probes?

    The 2,4-difluoro group may quench fluorescence in polar solvents due to enhanced electron-deficient character. Compare quantum yields in solvents of varying polarity (e.g., ethyl acetate vs. water) and correlate with substituent effects using time-resolved fluorescence spectroscopy. Adjust probe design by introducing electron-donating groups (e.g., methoxy) to balance solvatochromic shifts .

    Q. What methodologies enable enantiomeric separation of Fmoc-protected fluorinated amino acids for chiral peptide synthesis?

    Use polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA or IB with hexane/isopropanol mobile phases. The 2,4-difluoro substitution increases retention on CSPs due to dipole-dipole interactions. For preparative-scale separation, optimize gradient elution and validate enantiopurity via polarimetry or chiral HPLC .

    Q. How can computational tools predict the impact of 2,4-difluoro substitution on peptide-receptor binding affinities?

    Perform molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to evaluate fluorine’s role in hydrophobic binding pockets. Compare with non-fluorinated analogs to isolate electronic vs. steric contributions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

    Data Contradiction Analysis

    Q. Why do conflicting reports exist on the bioactivity of fluorinated peptides derived from this compound?

    Discrepancies often arise from variations in peptide length, adjacent residue effects, or assay conditions (e.g., buffer ionic strength). For example, fluorinated peptides may show enhanced stability in serum but reduced cell permeability due to increased hydrophobicity. Standardize assays using internal controls (e.g., non-fluorinated analogs) and orthogonal techniques (e.g., LC-MS stability profiling) .

    Q. How should researchers address inconsistencies in Fmoc cleavage efficiency across different peptide sequences?

    Inefficient cleavage may result from steric hindrance or side-chain interactions (e.g., hydrogen bonding with the Fmoc group). Optimize deprotection by switching to stronger bases (e.g., DBU/piperidine mixtures) or incorporating microwave-assisted synthesis (50°C, 10–20 W). Quantify residual Fmoc via UV spectroscopy or MALDI-TOF MS .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.